N-(2,2-dimethyloxan-4-yl)-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide
Overview
Description
“N-(2,2-dimethyloxan-4-yl)-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide” is a complex organic compound that belongs to the class of carboxamides. This compound features a unique structure with a tetrahydropyran ring, a piperazine ring, and an indane carboxamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,2-dimethyloxan-4-yl)-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydropyran Ring: Starting from a suitable precursor, the tetrahydropyran ring can be synthesized through cyclization reactions.
Piperazine Ring Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions.
Indane Carboxamide Formation: The final step involves the formation of the indane carboxamide moiety through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the indane moiety.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reagents: Halides, sulfonates
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.
Medicine
In medicinal chemistry, such compounds are often explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(2,2-dimethyloxan-4-yl)-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(4-methyl-1-piperazinyl)-2-indanecarboxamide
- N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(4-ethyl-1-piperidinyl)-2-indanecarboxamide
Uniqueness
The uniqueness of “N-(2,2-dimethyloxan-4-yl)-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide” lies in its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O2/c1-4-25-10-12-26(13-11-25)23(15-18-7-5-6-8-19(18)16-23)21(27)24-20-9-14-28-22(2,3)17-20/h5-8,20H,4,9-17H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAAVVCIQSESSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NC4CCOC(C4)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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